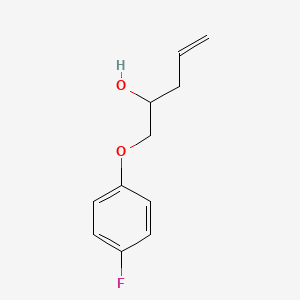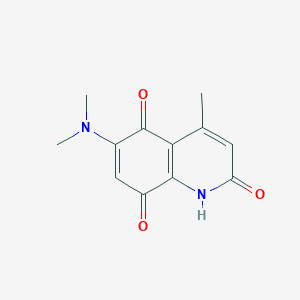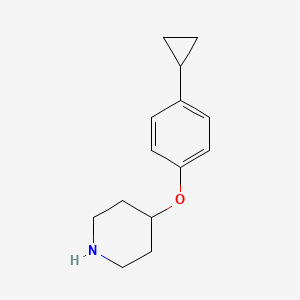
7-Hexadecene
描述
7-Hexadecene, also known as this compound, is a long-chain hydrocarbon with the molecular formula C₁₆H₃₂. It is an unsaturated alkene with a double bond located at the seventh carbon atom in the chain. This compound is part of the larger family of alkenes, which are characterized by the presence of at least one carbon-carbon double bond. This compound is a colorless liquid at room temperature and is used in various industrial and research applications.
准备方法
Synthetic Routes and Reaction Conditions
7-Hexadecene can be synthesized through several methods. One common approach involves the reduction of ω-7-hexadecenlactone (ambrettolide) using lithium aluminum hydride (LAH). This reduction process yields cis-hexadec-7-ene-1,16-diol, which can then be further processed to obtain this compound .
Industrial Production Methods
In industrial settings, this compound is often produced through the oligomerization of ethylene. This process involves the polymerization of ethylene molecules to form longer hydrocarbon chains, which are then selectively hydrogenated to produce the desired alkene. The reaction conditions typically include high pressure and temperature, along with the use of specific catalysts to control the polymerization process.
化学反应分析
Types of Reactions
7-Hexadecene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: The addition of hydrogen to the compound, typically resulting in the formation of saturated hydrocarbons.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃). These reactions are typically carried out under controlled conditions to prevent over-oxidation.
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.
Substitution: Halogenation reactions often use halogens like chlorine (Cl₂) or bromine (Br₂) in the presence of light or heat.
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Saturated hydrocarbons such as hexadecane.
Substitution: Halogenated alkenes.
科学研究应用
7-Hexadecene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a starting material for the production of various chemicals.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized as a surface-active agent, lubricant, and additive in various industrial processes.
作用机制
The mechanism of action of 7-Hexadecene involves its interaction with molecular targets such as lipid bilayers. It can permeate through these bilayers due to its non-polar nature and weak hydrogen bond acidity and basicity . This property makes it an excellent model for studying membrane permeability and the transport of molecules across biological membranes.
相似化合物的比较
7-Hexadecene can be compared with other similar compounds such as:
1-Hexadecene:
Bicyclo[7.7.0]hexadec-1(9)-ene: This compound has a bicyclic structure and different chemical properties.
This compound is unique due to its specific double bond position, which influences its reactivity and interactions with other molecules.
属性
CAS 编号 |
18899-19-9 |
|---|---|
分子式 |
C16H32 |
分子量 |
224.42 g/mol |
IUPAC 名称 |
hexadec-7-ene |
InChI |
InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h13,15H,3-12,14,16H2,1-2H3 |
InChI 键 |
JZPUSPPFVAJNGY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC=CCCCCCC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(3-Fluorobenzyl)amino]pyridine-4-carboxylic acid](/img/structure/B8430014.png)










![2-[(3-Methyl-2-buten-1-yl)oxy]benzoic acid](/img/structure/B8430089.png)
![2-Methyl-5-{[3-(trifluoromethyl)benzoyl]amino}benzoic acid](/img/structure/B8430099.png)

